[4-(Heptafluoropropan-2-yl)phenyl]boronic acid chemical properties
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid chemical properties
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Part 1: Executive Summary
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid (CAS: 1184850-50-7) is a specialized organoboron intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Distinguished by the bulky, highly lipophilic heptafluoroisopropyl group (
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, providing researchers with actionable protocols for its application in cross-coupling reactions and drug design.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The heptafluoroisopropyl group is a "super-lipophilic" substituent. It exerts a strong electron-withdrawing effect, significantly altering the Lewis acidity of the boron center compared to non-fluorinated analogs.
Structural Specifications
| Property | Data |
| Chemical Name | [4-(Heptafluoropropan-2-yl)phenyl]boronic acid |
| CAS Number | 1184850-50-7 |
| Molecular Formula | |
| Molecular Weight | 290.04 g/mol |
| Structure | Phenyl ring substituted at C1 with |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, THF; sparingly soluble in water |
Electronic & Steric Parameters
The
-
Hammett Constant (
): ~0.50 – 0.60 (Strongly electron-withdrawing) -
Lipophilicity (
value): Significantly higher than . The introduction of this group typically increases by +1.5 to +2.0 units relative to hydrogen. -
Acidity (pKa): Estimated at 7.8 – 8.2 . The electron-withdrawing nature of the fluoroalkyl group increases the Lewis acidity of the boron atom relative to phenylboronic acid (pKa ~8.8), facilitating transmetallation but also increasing susceptibility to protodeboronation under harsh basic conditions.
Part 3: Synthetic Accessibility
The synthesis of [4-(Heptafluoropropan-2-yl)phenyl]boronic acid typically proceeds via the lithiation of the corresponding aryl bromide. The bulky fluoroalkyl group is stable under cryogenic lithiation conditions.
Synthesis Workflow (Graphviz)
Detailed Experimental Protocol
Safety Note: Handle
-
Preparation: Charge a flame-dried 3-neck flask with 1-bromo-4-(heptafluoroisopropyl)benzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add
-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes, maintaining the internal temperature below -70°C. Stir for 45–60 minutes at -78°C to ensure complete lithium-halogen exchange. -
Borylation: Add Triisopropyl borate (1.2 equiv) dropwise. The bulky isopropyl groups prevent premature hydrolysis and aggregation.
-
Warming: Allow the reaction to warm slowly to room temperature (RT) over 2–3 hours.
-
Hydrolysis: Quench the reaction with 2M HCl (excess) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate.[1] Recrystallize from hexane/ethyl acetate or acetonitrile/water to obtain the pure white solid.
Part 4: Reactivity Profile & Suzuki-Miyaura Coupling
This boronic acid acts as an excellent coupling partner in Suzuki-Miyaura reactions. However, due to the electron-withdrawing nature of the heptafluoroisopropyl group, the C-B bond is slightly more labile toward protodeboronation (cleavage of the C-B bond by water/base) than electron-neutral boronic acids.
Optimized Coupling Conditions
To maximize yield and minimize protodeboronation, mild bases and anhydrous or semi-aqueous conditions are recommended.
| Parameter | Recommendation | Rationale |
| Catalyst | Robust catalysts that resist oxidation. | |
| Base | Weaker bases reduce the rate of protodeboronation compared to hydroxide bases. | |
| Solvent | 1,4-Dioxane/Water (9:1) or Toluene/Water | Organic-rich mixtures protect the sensitive C-B bond. |
| Temperature | 80°C – 100°C | Sufficient for activation without thermal decomposition. |
Mechanistic Pathway (Graphviz)
Part 5: Medicinal Chemistry Applications[9][10]
The heptafluoroisopropyl group is a valuable tool in "Lead Optimization" phases of drug discovery.
Bioisosterism & Lipophilicity
-
Lipophilicity Modulation: The
group adds significant lipophilicity ( ). This is useful for improving blood-brain barrier (BBB) penetration in CNS drugs, provided the overall molecular weight remains within limits. -
Metabolic Stability: The C-F bonds are metabolically inert. Placing this group at the para-position of a phenyl ring blocks CYP450-mediated oxidation (hydroxylation) at that site, prolonging the half-life (
) of the drug candidate. -
Conformational Control: The steric bulk of the group (Van der Waals volume
) forces the phenyl ring into specific conformations when adjacent to other groups, potentially locking the bioactive conformation.
Comparative Analysis of Fluoroalkyl Groups
| Group | Structure | Electronic Effect ( | Steric Bulk | Lipophilicity |
| Trifluoromethyl | 0.54 | Moderate | High | |
| Pentafluoroethyl | 0.52 | Large | Very High | |
| Heptafluoroisopropyl | ~0.60 | Very Large | Ultra High |
References
-
PubChem. [4-(Heptafluoropropan-2-yl)phenyl]boronic acid (Compound Summary). National Library of Medicine. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Accelachem. Product Catalog: [4-(Heptafluoropropan-2-yl)phenyl]boronic acid.[Link]
